molecular formula C21H16FN7O B1684599 Acalisib CAS No. 870281-34-8

Acalisib

Numéro de catalogue: B1684599
Numéro CAS: 870281-34-8
Poids moléculaire: 401.4 g/mol
Clé InChI: DOCINCLJNAXZQF-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acalisib, également connu sous le nom de GS-9820, est un inhibiteur puissant et sélectif de la phosphoinositide 3-kinase delta (PI3Kδ). Ce composé est principalement étudié pour ses activités immunomodulatrices et antinéoplasiques potentielles. Il est en cours d’investigation clinique pour le traitement de diverses malignités lymphoïdes, notamment la leucémie lymphoïde chronique et le lymphome non hodgkinien .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Acalisib est synthétisé par un processus en plusieurs étapes impliquant la formation d’une structure centrale de quinazolinone. Les étapes clés comprennent :

Méthodes de production industrielle : La production industrielle d’this compound implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Analyse Des Réactions Chimiques

Types de réactions : Acalisib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’this compound avec des modifications au niveau des parties purine et quinazolinone .

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Clinical Applications

1. Chronic Lymphocytic Leukemia (CLL)
Acalisib has shown promising results in treating relapsed or refractory CLL. In a Phase 1b study involving patients with measurable lymphadenopathy, this compound demonstrated clinical activity with a manageable safety profile. The study evaluated various doses (50 mg to 400 mg twice daily) and reported that 23.7% of patients experienced treatment-emergent adverse events leading to death, primarily due to infections or immune-mediated reactions .

2. B-cell Malignancies
The compound has been investigated for its efficacy against other B-cell malignancies, including follicular lymphoma and diffuse large B-cell lymphoma. In preclinical models, this compound exhibited significant tumor growth inhibition in xenograft models of breast adenocarcinoma harboring PIK3CA mutations .

3. Immune Modulation
Beyond direct anti-tumor effects, this compound's role in modulating the immune response is noteworthy. Studies indicate that it can alter the balance of regulatory T-cells and effector T-cells, potentially enhancing anti-tumor immunity while managing immune-related side effects .

Table 1: Comparison of this compound with Other PI3K Inhibitors

CompoundSelectivityIC50 (nM)Indications
This compoundPI3Kδ12.7CLL, B-cell lymphomas
IdelalisibPI3Kδ5-10CLL, follicular lymphoma
DuvelisibPI3Kδ/γ2.5CLL, follicular lymphoma
CopanlisibPan-PI3K50B-cell malignancies

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

  • Phase 1b Study : This open-label study assessed this compound's safety in patients with relapsed/refractory lymphoid malignancies. The maximum tolerated dose was identified alongside evaluating dose-limiting toxicities and overall response rates .
  • Preclinical Studies : Research indicates that this compound effectively reduces tumor growth in various models, including those with specific genetic mutations such as PIK3CA . The implications for personalized medicine are significant as these findings suggest that genetic profiling could guide treatment decisions.

Safety Profile

The safety profile of this compound appears consistent with other PI3K inhibitors, where immune-mediated adverse events are common. Notably, infections were prevalent among patients treated with higher doses . Ongoing studies aim to further elucidate the long-term safety and tolerability of this agent.

Mécanisme D'action

Acalisib exerce ses effets en inhibant sélectivement l’isoforme delta de la phosphoinositide 3-kinase (PI3Kδ). Cette inhibition empêche la production du second messager phosphatidylinositol-3,4,5-trisphosphate (PIP3), qui est crucial pour l’activation des voies de signalisation en aval impliquées dans la survie cellulaire, la prolifération et la migration. En bloquant l’activité de PI3Kδ, this compound perturbe ces voies de signalisation, conduisant à la suppression de la croissance et de la survie des cellules tumorales .

Comparaison Avec Des Composés Similaires

Acalisib est comparé à d’autres inhibiteurs de PI3K, tels que :

    Idelalisib : Le premier inhibiteur de PI3Kδ de sa classe approuvé pour le traitement de la leucémie lymphoïde chronique réfractaire/récidivante.

    Duvelisib : Un inhibiteur dual de PI3Kδ et PI3Kγ utilisé pour le traitement de la leucémie lymphoïde chronique réfractaire/récidivante.

    Copanlisib : Un inhibiteur pan-PI3K avec une activité contre plusieurs isoformes de PI3K.

Unicité : La forte sélectivité d’this compound pour PI3Kδ et son potentiel de réduction des effets indésirables en font un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

Acalisib (GS-9820) is a second-generation selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), primarily investigated for its potential in treating various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and safety profile.

This compound selectively inhibits PI3Kδ, which plays a critical role in B-cell development, signaling, and function. By blocking this pathway, this compound prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger involved in cell growth and survival signaling pathways. This inhibition leads to reduced proliferation and survival of malignant B-cells.

Key Features of PI3Kδ Inhibition:

  • Selectivity : this compound has an IC50 value of 12.7 nM for PI3Kδ, demonstrating high selectivity over other PI3K isoforms.
  • B-cell Function : The drug is essential for B-cell receptor signaling and modulates immune responses by affecting T-cell activation and cytokine production .

Clinical Efficacy

This compound has been evaluated in a Phase 1b clinical trial (NCT01705847) focusing on patients with relapsed or refractory lymphoid malignancies. The study employed a dose-escalation design to determine the maximum tolerated dose (MTD) and assess efficacy.

Study Design:

  • Participants : Adults with measurable lymphadenopathy requiring therapy for their cancers.
  • Dosing Regimen : Patients received escalating doses of this compound (50, 100, 200, and 400 mg twice daily).
  • Primary Endpoint : Maximum tolerated dose.
  • Secondary Endpoints : Efficacy measured by overall response rate (ORR) and progression-free survival (PFS).

Results:

  • Overall Response Rate : The ORR was 42.1% across all doses, with higher rates observed in CLL patients (53.3%) compared to NHL patients (28.6%).
  • Progression-Free Survival : The median PFS for patients receiving 400 mg was 8.2 months; specifically, CLL patients had a median PFS of 16.6 months while NHL patients had 4.0 months .

Safety Profile

The safety profile of this compound was characterized by a range of treatment-emergent adverse events (TEAEs). The most common were related to infections and immune-mediated responses.

Notable Adverse Events:

  • Infections : Pneumonia was reported in multiple cases.
  • Liver Toxicity : Grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in some patients after prolonged treatment.
  • Serious Adverse Events : Included leukoencephalopathy and hypersensitivity reactions leading to treatment discontinuation .

Summary of Findings

ParameterResult
Overall Response Rate 42.1%
Response Rate in CLL 53.3%
Response Rate in NHL 28.6%
Median PFS for CLL 16.6 months
Median PFS for NHL 4.0 months
Common TEAEs Infections, liver toxicity

Case Studies

Several case studies have highlighted the real-world application of this compound in diverse patient populations:

  • Diversity in Clinical Trials : Initiatives aimed at increasing participation among underrepresented groups have shown promising results, enhancing the understanding of this compound's effectiveness across different demographics .
  • Patient Engagement Strategies : Programs developed to engage specific communities have improved recruitment rates for clinical trials involving this compound .

Propriétés

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870281-34-8
Record name Acalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acalisib
Reactant of Route 2
Reactant of Route 2
Acalisib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Acalisib
Reactant of Route 4
Acalisib
Reactant of Route 5
Reactant of Route 5
Acalisib
Reactant of Route 6
Reactant of Route 6
Acalisib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.